N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethylbenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethylbenzamide: is a synthetic organic compound characterized by its unique structure, which includes a dioxidotetrahydrothiophene ring, an ethyl group, and a dimethylbenzamide moiety
Mechanism of Action
Target of Action
The primary target of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays, which assess the absorption, distribution, metabolism, and excretion (ADME) properties of a drug . The compound displays nanomolar potency as a GIRK1/2 activator and has improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by the compound leads to changes in cell excitability. This can have various effects at the molecular and cellular levels, depending on the specific physiological context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethylbenzamide typically involves the following steps:
Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophene ring. Common oxidizing agents used include hydrogen peroxide or peracids under controlled conditions.
Amidation Reaction: The dioxidotetrahydrothiophene ring is then reacted with N-ethyl-3,4-dimethylbenzamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and amidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxidotetrahydrothiophene ring back to its tetrahydrothiophene form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzamide ring.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodoacetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methoxybenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-ethylbenzamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-4-16(14-7-8-20(18,19)10-14)15(17)13-6-5-11(2)12(3)9-13/h5-6,9,14H,4,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRWEXSTPHPHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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